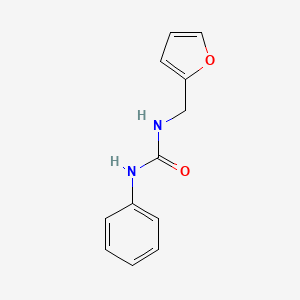

1-(Furan-2-ylmethyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYZCQZAMVKSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308492 | |

| Record name | 1-(furan-2-ylmethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-70-0 | |

| Record name | NSC204463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(furan-2-ylmethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FURFURYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies for 1 Furan 2 Ylmethyl 3 Phenylurea

Established Synthetic Routes to 1-(Furan-2-ylmethyl)-3-phenylurea

The most common and established method for synthesizing this compound involves the reaction of furfurylamine (B118560) with phenyl isocyanate. This reaction is a classic example of urea (B33335) formation from an amine and an isocyanate. The reaction is typically carried out in an aprotic solvent, such as toluene, at reflux.

A general procedure for this synthesis is as follows:

3-aminobenzoic acid ethyl ester and a substituted phenyl isocyanate are dissolved in a suitable solvent like toluene. mdpi.com

The mixture is heated under reflux to facilitate the reaction between the amine and the isocyanate. mdpi.com

The resulting product, a substituted phenylureido benzoate, is then typically reacted with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent to produce a benzohydrazide (B10538) derivative. mdpi.com

Another approach involves the use of furfural (B47365), a biomass-derived aldehyde, which can be converted to the necessary precursors for urea synthesis. For instance, furfural can be condensed with urea to form related compounds, indicating the versatility of furan-based starting materials in synthesizing urea derivatives. researchgate.net

Novel and Sustainable Synthetic Methodologies for Phenylurea Compounds

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. For phenylurea compounds, this has led to the exploration of several innovative methodologies that aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Some of the promising sustainable approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of complex organic molecules, including heterocyclic compounds that can be precursors to or analogues of phenylureas. mdpi.comnih.gov

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions and lead to higher efficiencies. mdpi.comnih.gov

Mechanochemical reactions: Grinding reactants together in the absence of a solvent (or with minimal solvent) is a green chemistry approach that can lead to high-yield synthesis. mdpi.comnih.gov

Reactions in Deep Eutectic Solvents (DES): These solvents are biodegradable and have low toxicity, making them an attractive alternative to conventional volatile organic solvents. mdpi.comnih.gov

Oxidative Carbonylation of Amines: This method offers a more sustainable pathway for the synthesis of phenylureas by avoiding the use of phosgene-derived isocyanates. sciengine.com

Isocyanide-based N-H Insertion: This represents another environmentally benign route to phenylurea compounds. sciengine.com

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-assisted Synthesis | Uses microwave energy to heat reactions. | Reduced reaction times, improved yields. | mdpi.com, nih.gov |

| Ultrasound-assisted Synthesis | Uses sonic waves to agitate reactions. | Increased reaction rates and yields. | mdpi.com, nih.gov |

| Mechanochemistry | Grinding reactants together, often solvent-free. | Reduced solvent waste, high efficiency. | mdpi.com, nih.gov |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-toxicity solvent systems. | Environmentally friendly, can enhance reactivity. | mdpi.com, nih.gov |

| Oxidative Carbonylation | Forms ureas from amines and carbon monoxide. | Avoids toxic isocyanates. | sciengine.com |

Design and Synthesis of Structurally Modified Analogues of this compound

The design and synthesis of analogues of this compound are driven by the search for compounds with improved or novel biological activities. Common strategies for structural modification include:

Active Group Linkage: This involves combining the phenylurea scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially enhanced properties. mdpi.comnih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. mdpi.comnih.gov

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring of the phenylurea moiety can significantly influence the compound's biological activity.

Modification of the Furan (B31954) Ring: Altering the furan ring or replacing it with other heterocyclic systems can lead to new classes of phenylurea derivatives with different properties.

For example, novel phenylurea derivatives have been synthesized and shown to possess strong insecticidal activity. mdpi.comnih.gov In some cases, these compounds exhibited broader spectrum activity than existing commercial insecticides. mdpi.com Another study detailed the synthesis of Schiff bases of 1,3-diphenylurea (B7728601) as potential agents for managing diabetes. nih.gov

| Analogue Type | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Phenylurea derivatives with linked active groups | Reaction of substituted phenylureido benzohydrazides with other chemical moieties. | Insecticides | mdpi.com, nih.gov |

| Schiff base 1,3-diphenylurea derivatives | Condensation of substituted anilines with aldehydes. | Anti-diabetic agents | nih.gov |

| 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea) | Coupling of purified furfural with urea. | Not specified | researchgate.net |

Chirality and Stereoselective Synthesis Considerations in Phenylurea Research

While this compound itself is not a chiral molecule, the introduction of stereocenters into its analogues can have a profound impact on their biological activity. Many bioactive molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Therefore, the stereoselective synthesis of chiral phenylurea derivatives is an important area of research. This involves the use of synthetic methods that preferentially produce one stereoisomer over others. Key considerations in stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. youtube.com

Chiral Catalysts: The use of chiral catalysts can enantioselectively catalyze a reaction to produce a chiral product.

Substrate Control: The existing stereocenters in a substrate can influence the stereochemistry of newly formed stereocenters.

The stereoselective synthesis of complex molecules, such as certain natural products, often requires multi-step sequences that carefully control the stereochemistry at each step. eurjchem.com The synthesis of carbohydrates and their derivatives, for example, presents significant challenges in controlling stereoselectivity due to the presence of multiple chiral centers. nih.gov These principles are directly applicable to the design and synthesis of chiral phenylurea analogues with potentially improved biological profiles.

Molecular and Cellular Mechanisms Governing 1 Furan 2 Ylmethyl 3 Phenylurea Activity in Plants

Ligand-Receptor Interactions and Signal Perception Pathways

No published studies were identified that specifically measure the binding affinity and specificity of 1-(Furan-2-ylmethyl)-3-phenylurea with plant cytokinin receptors, such as Arabidopsis Response Regulators (ARRs) or Arabidopsis Histidine Kinases (AHKs). While some phenylurea-type compounds are known to interact with cytokinin binding sites, data for this particular furan-substituted phenylurea is not available. Research on cytokinin receptors indicates a complex and specific recognition mechanism, making it difficult to predict the interaction based solely on the phenylurea backbone.

In the absence of receptor binding data, the signal transduction cascades that may be triggered by this compound remain unknown. The canonical cytokinin signaling pathway involves a multi-step phosphorelay from AHK receptors to Arabidopsis Histidine Phosphotransfer Proteins (AHPs) and finally to ARRs, which regulate the transcription of cytokinin-responsive genes. Whether this compound can initiate this cascade, or if it acts through alternative pathways, has not been investigated.

Transcriptomic and Proteomic Responses to this compound Treatment

A search for transcriptomic studies, such as microarray or RNA-seq analyses, on plants treated with this compound did not yield any results. Therefore, there is no available data on global gene expression profiles or lists of differentially expressed genes in response to this compound.

Similarly, no proteomic studies have been published that analyze changes in protein abundance, post-translational modifications, or enzyme activities in plants following treatment with this compound. While studies on other cytokinins have shown alterations in proteins related to photosynthesis, stress response, and metabolism, these findings cannot be specifically attributed to the compound .

Metabolomic Alterations Induced by this compound

There is a lack of metabolomic studies investigating the specific changes in the plant metabolome after treatment with this compound. Consequently, there is no data to report on the metabolic pathways that might be altered by this compound.

Primary and Secondary Metabolite Pathway Modulation

There is currently no published research detailing how this compound may alter the primary and secondary metabolism of plants. Primary metabolites are essential for basic survival and include carbohydrates, amino acids, and lipids. Secondary metabolites, such as alkaloids, flavonoids, and terpenoids, are involved in defense, signaling, and stress responses. nih.gov A study on the phenylurea cytokinin CPPU (N-(2-chloro-4-pyridyl)-N´-phenylurea) showed it could increase reducing sugar and andrographolide (B1667393) (a secondary metabolite) content in Andrographis paniculata. nih.gov However, without similar studies on this compound, any discussion of its impact on metabolic pathways would be purely speculative.

Metabolic Flux Analysis in Response to this compound

Metabolic flux analysis is a powerful technique used to quantify the rate of metabolic reactions within a biological system, providing a detailed view of how a compound alters the flow of carbon and other elements through metabolic networks. researchgate.net This type of analysis is crucial for understanding the dynamic response of plant cells to external stimuli. There are no published metabolic flux analyses for plants treated with this compound. Such studies would be invaluable in identifying the specific enzymatic steps and pathways that are either enhanced or inhibited by the compound.

Crosstalk and Integrated Signaling with Other Phytohormone Pathways

Phytohormone signaling pathways are interconnected in a complex network, and the introduction of a synthetic growth regulator can have wide-ranging effects on this balance. nih.govnih.gov Phenylurea derivatives with cytokinin activity are known to interact with other hormone pathways, such as those for auxins and abscisic acid. semanticscholar.orgnih.gov For instance, the balance between cytokinins and auxins is fundamental to regulating organogenesis. semanticscholar.org The phenylurea cytokinin 4PU-30 has been shown to protect maize plants against the effects of the herbicide glyphosate, suggesting an interaction with stress-related signaling pathways. researchgate.net However, the specific crosstalk between this compound and endogenous phytohormone pathways like those of auxins, gibberellins (B7789140), abscisic acid, ethylene, and others has not been documented.

Structure Activity Relationship Sar Studies of 1 Furan 2 Ylmethyl 3 Phenylurea and Its Analogues

Identification of Pharmacophoric Features for Cytokinin Activity

The cytokinin-like activity of phenylurea derivatives, including 1-(Furan-2-ylmethyl)-3-phenylurea, is intrinsically linked to a core set of structural features, known as a pharmacophore. This pharmacophore consists of a specific arrangement of atoms and functional groups that are essential for molecular recognition by cytokinin receptors, such as the Arabidopsis thaliana histidine kinase 4 (AHK4). researchgate.netnih.gov

The central and most critical element of the pharmacophore is the urea (B33335) bridge (-NH-CO-NH-) . researchgate.net This group acts as a crucial hydrogen bond donor and acceptor, enabling the molecule to dock into the active site of the cytokinin receptor. The integrity of this bridge is paramount for bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound analogues, QSAR models can predict cytokinin activity based on various molecular descriptors.

A typical QSAR study for these analogues would involve the following steps:

Data Set Preparation: A series of this compound analogues with varying substituents on the phenyl and furan (B31954) rings would be synthesized, and their cytokinin activity would be determined through bioassays.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and lipophilic (e.g., logP) properties, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a mathematical model that relates the descriptors to the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound was not found in the immediate search, studies on other phenylurea derivatives have highlighted the importance of lipophilicity and electronic parameters in determining their biological activity. nih.gov

Computational Chemistry Approaches for Predicting and Validating SAR

Computational chemistry offers a powerful lens through which to investigate the SAR of this compound at the atomic level. Molecular docking simulations, for instance, can predict how these molecules bind to cytokinin receptors.

In a typical docking study, a 3D model of the cytokinin receptor (e.g., AHK4) is used as a target. The this compound molecule is then computationally "docked" into the receptor's binding site. These simulations can reveal:

Binding Mode: The preferred orientation and conformation of the ligand within the active site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. researchgate.net

Binding Affinity: A calculated score that estimates the strength of the interaction, which can be correlated with biological activity.

Computational modeling has shown that urea-based cytokinins can mimic the binding of natural adenine-type cytokinins by forming crucial hydrogen bonds with key amino acid residues in the receptor's active site. researchgate.net For instance, the urea moiety can interact with residues analogous to those that bind the adenine (B156593) part of natural cytokinins.

Experimental Validation of SAR Hypotheses Using Synthetic Analogues

The hypotheses generated from SAR, QSAR, and computational studies must be validated through the synthesis and biological testing of new analogues. This iterative process of design, synthesis, and testing is fundamental to medicinal and agricultural chemistry. nih.govnih.gov

For this compound, a systematic synthetic program could involve:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) to probe the electronic and steric requirements for optimal activity.

Alteration of the Furan Ring: Replacing the furan with other heterocyclic systems (e.g., thiophene, pyrrole) or introducing substituents on the furan ring to assess the impact on activity.

Modification of the Urea Linker: Although generally considered essential, subtle modifications could be explored to understand its role better.

Research on the Physiological and Developmental Effects of 1 Furan 2 Ylmethyl 3 Phenylurea in Plant Systems

Regulation of Cell Proliferation and Differentiation Processes

Phenylurea derivatives are potent inducers of cell division and differentiation in plant tissue culture. semanticscholar.orgfao.org This activity is central to their function as plant growth regulators. It is anticipated that 1-(Furan-2-ylmethyl)-3-phenylurea would demonstrate similar capabilities. The cytokinin-like activity of phenylureas often surpasses that of naturally occurring adenine-type cytokinins, partly due to their resistance to degradation by cytokinin oxidase enzymes in plant tissues. usda.gov

Table 1: Effects of Representative Phenylurea Cytokinins on Cell Proliferation and Differentiation

| Compound | Plant Species | Observed Effect | Reference |

| Forchlorfenuron (CPPU) | Andrographis paniculata | Significantly enhanced new axillary bud formation and branching. nih.govresearchgate.net | |

| Thidiazuron (B128349) (TDZ) | Mesembryanthemum crystallinum | More effective than CPPU and benzyladenine for in vitro shoot regeneration. fao.org | |

| Diuron | Medicago sativa (alfalfa) | High frequency of shoot regeneration (89%). |

This table presents data for representative phenylurea cytokinins to illustrate the expected activities of this compound.

Influence on Organogenesis, Morphogenesis, and Plant Architecture

For example, the application of CPPU to Andrographis paniculata resulted in a 4.6 to 5.6-fold increase in branching. nih.govresearchgate.net This is a direct consequence of stimulating axillary bud formation, which is typically suppressed by apical dominance. By overcoming apical dominance, these compounds can lead to a bushier plant architecture. The influence on root development can be more complex, as cytokinins are generally known to inhibit root growth. nih.gov However, the specific effects of this compound on root architecture would require direct experimental investigation.

Role in Senescence Delay and Nutrient Remobilization

Cytokinins are well-established as potent inhibitors of senescence, the aging process in plants. nih.gov It is therefore highly probable that this compound exhibits anti-senescence properties. Phenylurea derivatives, in particular, have been shown to be effective in delaying the degradation of chlorophyll (B73375) and other macromolecules in leaves. nih.gov

Effects on Seed Dormancy Breaking and Germination Physiology

The role of cytokinins in seed dormancy and germination is complex and can be species-dependent. While some studies on related compounds have shown a positive effect on breaking dormancy and promoting germination, this is not a universal characteristic of all cytokinins. The balance between abscisic acid (a dormancy-promoting hormone) and gibberellins (B7789140) (germination-promoting hormones) is a key regulator of this process.

The furan (B31954) moiety within this compound is of particular interest in this context. Certain furan-containing compounds, such as 3-methyl-2H-furo[2,3-c]pyran-2-one found in smoke, are potent germination stimulants for a wide range of plant species. This raises the possibility that this compound could have unique effects on seed germination due to its furan component, potentially acting synergistically with its cytokinin-like activity. However, without direct experimental evidence, this remains speculative.

Modulation of Plant Responses to Abiotic and Biotic Stresses through this compound

Cytokinins play a significant role in mediating plant responses to both abiotic (e.g., drought, salinity, extreme temperatures) and biotic (e.g., pathogens, herbivores) stresses. nih.govnih.govnih.govyoutube.com Phenylurea cytokinins, due to their high stability, could be particularly effective in modulating these stress responses.

Under abiotic stress conditions, cytokinins have been shown to influence a variety of physiological processes, including stomatal regulation, antioxidant defense, and the accumulation of compatible solutes. nih.gov For instance, enhancing cytokinin levels has been linked to improved tolerance to heat and salt stress in some plant species. nih.gov Conversely, in some scenarios of drought stress, a reduction in cytokinin levels has been associated with enhanced tolerance. nih.gov

In terms of biotic stress, cytokinins can modulate plant defense signaling pathways. nih.govyoutube.com The outcome can be complex, either enhancing or suppressing resistance depending on the specific plant-pathogen interaction. The furan ring in this compound is a structural component of various natural and synthetic compounds with known antimicrobial and insecticidal properties, suggesting a potential dual role for this compound in both growth regulation and defense.

Table 2: Representative Phenylurea Cytokinins in Plant Stress Response

| Compound | Stress Type | Plant Species | Observed Effect | Reference |

| Thidiazuron (TDZ) | Osmotic Stress | - | Implicated in adaptations to osmotic stresses with improved plant growth. researchgate.net | |

| CPPU | Leaf Stress | Andrographis paniculata | Higher concentrations (10 mg L-1) slightly caused leaf stress and chlorophyll reduction. nih.govresearchgate.net |

This table provides examples of the effects of related phenylurea cytokinins on plant stress responses.

Interactions with Plant Developmental Programs (e.g., flowering, fruit development)

Given their fundamental role in cell proliferation, phenylurea cytokinins are expected to significantly interact with key developmental programs such as flowering and fruit development. The application of these compounds can influence the timing of flowering, the number of flowers, and, most notably, fruit set and size.

The effect on fruit development is one of the most commercially significant applications of phenylurea cytokinins like CPPU. By promoting cell division in the developing fruit, these compounds can lead to a substantial increase in fruit size and weight. This effect is often achieved through synergistic action with natural auxins. It is plausible that this compound would have similar effects on fruit development, though the magnitude of this effect would depend on its specific biological activity.

Advanced Analytical and Methodological Approaches in 1 Furan 2 Ylmethyl 3 Phenylurea Research

High-Throughput Screening Methodologies for Cytokinin Activity

High-throughput screening (HTS) is essential for discovering and characterizing new plant growth regulators like 1-(Furan-2-ylmethyl)-3-phenylurea. These methods allow for the rapid assessment of a compound's biological activity across a large number of samples. While specific HTS data for this compound is not prominent in the literature, the activity of other phenylurea cytokinins, such as Thidiazuron (B128349) (TDZ), has been extensively studied using these approaches.

A classic bioassay for cytokinin activity is the induction of shoot buds from the filamentous protonema of mosses, such as Funaria hygrometrica. nih.gov This system can be adapted for HTS, where compounds are applied in a multi-well plate format, and bud formation is quantified. Phenylurea cytokinins like TDZ have been shown to be highly active in such assays, inducing a dose-dependent increase in bud number. nih.gov Another common HTS method involves using cytokinin-dependent plant cell cultures, such as those from tobacco, where cell proliferation is measured in response to the test compound.

More advanced HTS approaches utilize reporter gene systems. For instance, a fluorescence-based HTS method has been developed using Arabidopsis thaliana plants carrying a reporter construct where the promoter of a primary cytokinin response gene, ARABIDOPSIS RESPONSE REGULATOR 5 (ARR5), is fused to a fluorescent protein like eGFP. nih.gov This allows for the high-throughput screening of chemical libraries to identify compounds that activate the cytokinin signaling pathway, observable as a quantifiable fluorescent signal. nih.gov

Table 1: Methodologies for High-Throughput Screening of Cytokinin Activity

| Methodology | Principle | Target Organism/System | Measured Response | Reference |

| Moss Bud Induction Bioassay | Quantification of shoot bud formation on moss protonema. | Funaria hygrometrica | Number of buds | nih.gov |

| Cell Proliferation Assay | Measurement of cell growth in cytokinin-dependent cultures. | Tobacco BY-2 cells | Cell density, metabolic activity | researchgate.net |

| Reporter Gene Assay | Activation of a cytokinin-responsive promoter linked to a reporter gene (e.g., GUS, GFP). | Arabidopsis thaliana | Colorimetric or fluorescent signal | nih.gov |

Chromatographic and Spectrometric Techniques for In Planta Quantification (e.g., LC-MS/MS, GC-MS)

To understand the physiological role of this compound, it is crucial to quantify its presence and distribution within plant tissues (in planta). The gold standard for this is mass spectrometry coupled with chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful tool for analyzing cytokinins due to its high sensitivity and selectivity, allowing for the quantification of multiple phytohormones from minimal plant material (less than 20 mg). nih.govresearchgate.net A typical LC-MS/MS method for a phenylurea-type compound would involve extraction from homogenized plant tissue with a solvent like methanol, followed by solid-phase extraction (SPE) for sample cleanup and concentration. researchgate.netnih.gov The purified extract is then injected into an ultra-high-performance liquid chromatography (UPLC) system, which separates the compound from other metabolites before it enters the mass spectrometer. nih.gov The mass spectrometer, often a triple quadrupole or ion trap, is operated in multiple reaction monitoring (MRM) mode, providing high specificity and detection limits often in the femtomole range. nih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile or derivatized compounds. creative-proteomics.com For cytokinins, derivatization (e.g., silylation) is typically required to increase their volatility and thermal stability. researchgate.net GC-MS can effectively identify a wide range of cytokinins and their metabolites in plant extracts, such as those from crown gall tissue. nih.gov

While no specific validated LC-MS/MS or GC-MS method for this compound is published, methods for other cytokinins are well-established and could be readily adapted. internationaljournalcorner.com

Table 2: Comparison of Chromatographic and Spectrometric Techniques for Cytokinin Analysis

| Technique | Sample Preparation | Detection Principle | Sensitivity | Throughput | Reference |

| LC-MS/MS | Solvent extraction, solid-phase extraction (SPE). | Separation by liquid chromatography, detection by mass-to-charge ratio of compound and its fragments. | High (fmol range) | High | nih.govnih.gov |

| GC-MS | Solvent extraction, derivatization (e.g., silylation). | Separation by gas chromatography, detection by mass-to-charge ratio of derivatized compound fragments. | High (pg range) | Moderate | creative-proteomics.comnih.gov |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

Omics technologies provide a global view of the molecular changes induced by a bioactive compound.

Genomics/Transcriptomics: These approaches analyze changes in gene expression. By treating plants with a cytokinin and analyzing RNA levels (e.g., via RNA-sequencing), researchers can identify which genes are upregulated or downregulated. For cytokinins, this typically includes primary response genes like the Type-A ARRs. nih.gov This approach could reveal the primary signaling cascades activated by this compound.

Proteomics: Proteomics investigates changes in the entire protein complement of a cell or tissue. frontiersin.org Using mass spectrometry-based techniques, one can identify proteins whose abundance or post-translational modification state (e.g., phosphorylation) changes upon treatment. This is critical as many signaling pathways, including the cytokinin two-component system, rely on protein phosphorylation. frontiersin.orgnih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. Untargeted metabolomics has been used to study the effects of the phenylurea cytokinin TDZ, revealing significant alterations in primary and secondary metabolism, including changes in sugar uptake, terpene metabolism, and stress-related pathways. nih.gov A similar metabolomic analysis of plants treated with this compound could generate hypotheses about its specific mode of action. nih.govnih.gov

Use of Reporter Lines and Genetic Mutants for Pathway Dissection

To dissect the specific signaling pathway that this compound acts through, researchers use genetically modified plants.

Reporter Lines: These are plants engineered to express a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein, under the control of a specific promoter. The ARR5 promoter is highly responsive to cytokinin, and ARR5::GUS or ARR5::GFP lines are widely used to visualize cytokinin activity within the plant. researchgate.netnih.govusp.br Applying this compound to these lines would reveal the specific tissues and cell types that respond to the compound, indicating where it is active. nih.govresearchgate.net

Genetic Mutants: Plants with mutations in genes related to cytokinin signaling (e.g., receptors like AHK3/4, or downstream signaling components) are invaluable. By applying this compound to a panel of such mutants, one could determine which components are necessary for its activity. If a mutant in a specific cytokinin receptor fails to respond to the compound, it strongly suggests that the compound acts through that receptor.

Advanced Imaging Techniques for Cellular and Subcellular Localization

Understanding where a compound acts within a cell is key to understanding its function. While direct imaging of unlabeled small molecules like this compound inside a cell is extremely challenging, several advanced techniques can be employed.

One powerful approach is the use of fluorescently-labeled analogs . A fluorescent tag (e.g., NBD) is attached to the cytokinin molecule, creating a "fluoroprobe." nih.gov This probe can then be applied to cells, and its location can be visualized using confocal or light-sheet fluorescence microscopy. nih.govbiorxiv.org Such studies have been instrumental in showing that cytokinin perception occurs not only at the endoplasmic reticulum, as previously thought, but also at the plasma membrane. nih.govnih.gov A fluorescent version of this compound could similarly be synthesized to map its sites of perception.

Another method involves imaging the localization of the target proteins themselves. If a specific receptor for this compound is identified, it can be fused to a fluorescent protein (like GFP). Transgenic plants expressing this fusion protein would allow researchers to see where the receptor is located within the cell and if its location changes upon binding the compound. nih.gov

Emerging Research Avenues and Future Directions in 1 Furan 2 Ylmethyl 3 Phenylurea Studies

Rational Design and Discovery of Novel Phenylurea Cytokinins with Enhanced Specificity

The quest for more effective and specific plant growth regulators is a driving force in agrochemical research. Phenylurea derivatives, known for their potent cytokinin activity, represent a promising scaffold for rational design. researchgate.net The core structure allows for systematic modifications to explore structure-activity relationships (SAR), aiming to enhance receptor binding affinity and specificity, which could lead to more targeted physiological responses in plants.

Research into related phenylurea compounds provides a foundation for this endeavor. For instance, studies on compounds like thidiazuron (B128349) (TDZ) and N-(2-chloro-4-pyridyl)-N′-phenylurea (CPPU) have shown that substitutions on the phenyl and pyridyl rings significantly influence their cytokinin activity. researchgate.net The introduction of a furan-2-ylmethyl group, as seen in 1-(Furan-2-ylmethyl)-3-phenylurea, is a key modification. The furan (B31954) ring is a versatile heterocyclic scaffold known to be present in many biologically active compounds. ijabbr.com

Future research will likely involve computational modeling and quantum chemistry to predict how structural changes affect molecular properties and receptor interactions. researchgate.net By analyzing the geometry, pharmacophore features, and molecular electrostatic potential of this compound and its analogs, scientists can design novel molecules with optimized characteristics. researchgate.net The goal is to create cytokinins that interact selectively with specific cytokinin receptors (like AHK2, AHK3, AHK4 in Arabidopsis), potentially minimizing off-target effects and tailoring the compound for specific applications, such as promoting cell division without negatively impacting root development. nih.govbioone.org

Table 1: Structure-Activity Relationship Insights for Phenylurea Cytokinins

| Structural Moiety | Influence on Activity | Rationale / Example | Reference |

| Urea (B33335) Bridge | Essential for cytokinin activity, acts as a linker. | Common feature in all phenylurea cytokinins. | researchgate.net |

| Phenyl Ring | Substitutions affect binding affinity and specificity. | Halogenation (e.g., chlorine in CPPU) can enhance activity. | researchgate.net |

| Furan Ring | Contributes to the molecule's overall conformation and electronic properties. | The furan scaffold is a known pharmacophore in various bioactive compounds. | ijabbr.com |

| N-Alkyl/Aryl Group | Determines the three-dimensional shape and interaction with the receptor pocket. | The furan-2-ylmethyl group provides a specific spatial arrangement. | nih.govnih.gov |

Integration of Synthetic Biology Principles for Modulating Plant Responses

Synthetic biology offers powerful tools to re-engineer biological systems for desired outcomes. In plant science, this includes creating synthetic genetic circuits that can sense internal or external signals and trigger specific responses. Synthetic cytokinins like this compound can serve as crucial external chemical inducers for these engineered systems.

Researchers have already developed synthetic sensors to monitor the transcriptional output of the cytokinin signaling network. researchgate.net These sensors typically use a promoter containing binding sites for type-B ARRs (the final transcription factors in the cytokinin cascade) fused to a reporter gene. researchgate.netharvard.edu By applying an external cytokinin, the circuit is activated, and the reporter gene is expressed.

The use of a synthetic molecule like this compound in such a system offers distinct advantages:

Orthogonality: As a non-native molecule, it is less likely to interfere with other endogenous pathways compared to natural cytokinins, providing more precise control over the synthetic circuit.

Tunability: Different concentrations of the compound can be applied to fine-tune the level of gene expression, allowing for a graded response.

Stability: Phenylurea cytokinins are generally more resistant to degradation by enzymes like cytokinin oxidase/dehydrogenase (CKX), which breaks down natural adenine-type cytokinins, ensuring a more sustained signal. semanticscholar.orgresearchgate.net

Future work could involve designing plants with synthetic circuits that control key agronomic traits. For example, a circuit could be engineered to enhance drought tolerance or delay senescence, with this compound acting as the external trigger, allowing farmers to activate these traits at critical times. nih.govnih.gov

Environmental and Ecological Research on the Compound's Interactions within Agroecosystems

The widespread application of any agrochemical necessitates a thorough understanding of its environmental fate and ecological impact. For this compound, research must address its persistence, degradation, and potential effects on non-target organisms within the agroecosystem.

Studies on other phenylurea herbicides provide a predictive framework. These compounds are known to be relatively persistent in soil and can be degraded by microorganisms through processes like N-dealkylation and hydroxylation. oup.comnih.gov The degradation process can sometimes lead to the formation of intermediate metabolites, such as substituted anilines, which may have their own toxicological profiles. nih.govoup.com

Key research questions for this compound include:

Biodegradation: Identifying the specific soil microbes (bacteria and fungi) capable of degrading the compound and elucidating the metabolic pathways involved. oup.comnih.gov

Ecotoxicity: Assessing its effects on soil microflora, beneficial insects, aquatic life, and other non-target species. The U.S. Environmental Protection Agency (EPA) mandates such data for the registration of plant growth regulators. epa.gov

Future ecological research will utilize advanced analytical techniques to trace the compound and its metabolites in soil and water, alongside microcosm and field studies to evaluate its long-term impact on ecosystem health and function.

Table 2: Potential Degradation Pathways for Phenylurea Compounds in Soil

| Degradation Process | Description | Potential Products | Reference |

| N-Demethylation | Stepwise removal of methyl groups from the terminal nitrogen atom. | Monomethylated and demethylated urea derivatives. | nih.govoup.com |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring. | Hydroxylated phenylurea compounds. | nih.gov |

| Urea Bridge Cleavage | Breaking of the bond between the carbonyl group and the phenylamino (B1219803) group. | Substituted anilines and other derivatives. | nih.govoup.com |

| Furan Ring Oxidation | Microbial oxidation of the furan moiety. | Ring-opened products. | oup.com |

Interdisciplinary Perspectives on this compound Function and Application Potential

A comprehensive understanding of this compound requires an interdisciplinary approach, integrating chemistry, plant biology, and biophysics.

Chemistry: The synthesis of the compound and its analogs is the starting point. scirp.org Organic chemists can develop efficient synthetic routes and create a library of related molecules for SAR studies, exploring how different heterocyclic or aromatic groups influence activity. ijabbr.comnih.govnih.gov

Plant Biology: Plant physiologists evaluate the biological effects of these compounds through bioassays, measuring their impact on processes like cell division, shoot multiplication, leaf senescence, and stress tolerance. semanticscholar.orgresearchgate.net This involves whole-plant studies as well as in-vitro tissue culture systems. semanticscholar.org

Biophysics and Structural Biology: These disciplines provide insights into the molecular interactions between the compound and its protein targets. Techniques like X-ray crystallography and cryo-electron microscopy could be used to solve the structure of this compound bound to a cytokinin receptor. Biophysical methods can also elucidate the kinetics and thermodynamics of this binding, explaining why phenylureas can be more potent than natural cytokinins. nih.govnih.gov

A particularly interesting interdisciplinary avenue is exploring the effects of phytohormones in non-plant systems. Research has shown that some plant hormones, including cytokinins, can have biological activity in animal cells, opening up novel research directions in medicine and human health. mdpi.com

Systems-Level Modeling of Cytokinin Networks and this compound Perturbations

Cytokinin signaling in plants is not a simple linear pathway but a complex network of interactions. harvard.eduyoutube.com This network involves multiple receptors, phosphotransmitters, and response regulators that interact in a complex web of phosphorelay cascades. mdpi.comresearchgate.netnih.gov The signal is perceived by histidine kinase receptors, often located in the endoplasmic reticulum, and transduced through histidine phosphotransfer proteins (AHPs) to the nucleus, where they activate type-B response regulators (ARRs) that control gene expression. bioone.orgnih.gov

Systems biology aims to model this entire network to understand its dynamic behavior. By creating computational models of the cytokinin signaling pathway, researchers can simulate how the network responds to different inputs. mdpi.comnih.gov this compound can be used as a specific "perturbation" to this system. By introducing the compound into the model, scientists can predict:

How it alters the flow of information through the network compared to natural cytokinins like zeatin.

The downstream consequences on the expression of hundreds of cytokinin-responsive genes. nih.gov

The nature of cross-talk between the cytokinin pathway and other hormone signaling pathways, such as auxin. researchgate.netresearchgate.net

These models, once validated with experimental data, can become powerful predictive tools. They can help in formulating new hypotheses about cytokinin function and guide the rational design of novel compounds like this compound for specific agricultural applications, such as improving nitrogen use efficiency or enhancing yield. mdpi.com

Table 3: Key Components of the Arabidopsis Cytokinin Signaling Network for Systems Modeling

| Component Type | Examples | Function | Reference |

| Receptors (Histidine Kinases) | AHK2, AHK3, CRE1/AHK4 | Perceive the cytokinin signal at the cellular membrane (ER). | bioone.orgnih.gov |

| Phosphotransmitters | AHP1-AHP5 | Shuttle the phosphate (B84403) group from the cytoplasm to the nucleus. | harvard.edunih.gov |

| Type-B Response Regulators | ARR1, ARR2, ARR10, ARR12 | Act as positive regulators (transcription factors) of cytokinin primary response genes. | nih.govnih.gov |

| Type-A Response Regulators | ARR3-ARR9, ARR15 | Act as negative feedback regulators of the signaling pathway. | harvard.edunih.gov |

| Degradation Enzymes | CKX (Cytokinin Oxidase/Dehydrogenase) | Degrade active, adenine-based cytokinins. | researchgate.netharvard.edu |

Q & A

Q. What statistical methods are suitable for analyzing dose-dependent biological effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.